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Compound of Interest

Compound Name: 3,6-Difluoro-2-methoxyphenol

Cat. No.: B031797

An In-depth Technical Guide to the Chemical Properties of 3,6-Difluoro-2-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 3,6-
Difluoro-2-methoxyphenol, a fluorinated aromatic compound of interest in medicinal
chemistry and drug development. Due to the limited availability of direct experimental data for
this specific molecule, this guide synthesizes information from analogous compounds and
predictive models to offer a thorough profile.

Chemical and Physical Properties

3,6-Difluoro-2-methoxyphenol, also known as 3,6-Difluoroguaiacol, possesses a unique
substitution pattern on the phenol ring that is expected to influence its chemical and biological
characteristics. The presence of two electron-withdrawing fluorine atoms can significantly
impact the acidity of the phenolic hydroxyl group, its reactivity, and its metabolic stability.

Table 1: Summary of Chemical and Physical Properties
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Property Value Source

IUPAC Name 3,6-difluoro-2-methoxyphenol --INVALID-LINK--
CAS Number 75626-22-1 [1][21[3]
Molecular Formula C7HeF202 [1]

Molecular Weight 160.12 g/mol [1]

Monoisotopic Mass

160.03358 Da

[1]

White to off-white solid

Appearance ) General knowledge
(Predicted)

Melting Point No experimental data available

Boiling Point No experimental data available

Expected to be soluble in
- organic solvents like methanol,
Solubility o General knowledge
ethanol, and DMSO. Limited

solubility in water is predicted.

Predicted XlogP 17 [1]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of 3,6-Difluoro-2-
methoxyphenol is not readily available in the provided search results, a plausible synthetic
route can be proposed based on established organofluorine chemistry. A common strategy
involves the ortho-lithiation of a suitable precursor followed by electrophilic hydroxylation.

Proposed Synthetic Pathway

A potential synthesis could start from 1,4-difluoro-2-methoxybenzene (2,5-difluoroanisole),
which is commercially available. The synthesis would proceed via a directed ortho-metalation
followed by reaction with an electrophilic oxygen source.
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Proposed Synthesis of 3,6-Difluoro-2-methoxyphenol

1,4-Difluoro-2-methoxybenzene

Y

Directed ortho-Metalation Electrophilic Hydroxylation
Lithium diisopropylamide (LDA) or n-BuLi Trimethyl borate followed by oxidation (e.g., H202)
THF, -78 °C or other electrophilic oxygen source

\ 4

3,6-Difluoro-2-methoxyphenol
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Proposed synthesis of 3,6-Difluoro-2-methoxyphenol.

Experimental Protocols

The following are generalized experimental protocols for key steps in the proposed synthesis
and purification, adapted from procedures for similar compounds.

Step 1: Directed ortho-Metalation and Hydroxylation (Proposed)

e To a solution of 1,4-difluoro-2-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF)
at -78 °C under an inert atmosphere (e.g., argon), add a solution of lithium diisopropylamide
(LDA) or n-butyllithium (n-BuLi) (1.1 eq) dropwise.

« Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

o Add trimethyl borate (1.2 eq) dropwise and allow the reaction to slowly warm to room

temperature overnight.
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e Quench the reaction with an aqueous solution of hydrogen peroxide and sodium hydroxide,
or an alternative workup for boronic ester hydrolysis and oxidation to the phenol.

» Extract the aqueous layer with an organic solvent such as ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield the crude product.

Step 2: Purification by Column Chromatography (General Protocol)

e Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a
chromatography column.

o Dissolve the crude 3,6-Difluoro-2-methoxyphenol in a minimal amount of a suitable solvent
(e.g., dichloromethane or ethyl acetate).

o Load the dissolved sample onto the top of the silica gel column.

o Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane
and gradually increasing the polarity with a solvent such as ethyl acetate.

o Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those
containing the pure product.

o Combine the pure fractions and evaporate the solvent to obtain purified 3,6-Difluoro-2-
methoxyphenol.
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General Purification Workflow
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General Purification Workflow.
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Spectroscopic Characterization (Expected)

While experimental spectra for 3,6-Difluoro-2-methoxyphenol are not available in the
provided search results, the expected spectroscopic features can be predicted based on its
structure and data from analogous compounds.

1H NMR Spectroscopy:

e Aromatic Protons: Two signals are expected in the aromatic region (typically 6.5-8.0 ppm),
each integrating to 1H. These would likely appear as doublets or doublet of doublets due to
coupling with the adjacent fluorine atoms and each other.

» Methoxy Protons: A singlet integrating to 3H is expected for the methoxy group (-OCHs),
typically in the range of 3.8-4.0 ppm.[4]

e Phenolic Proton: A broad singlet for the hydroxyl proton (-OH) is expected, with a chemical
shift that can vary depending on the solvent and concentration.

13C NMR Spectroscopy:

o Aromatic Carbons: Six distinct signals are expected in the aromatic region (typically 100-160
ppm). The carbons directly bonded to fluorine will show large one-bond C-F coupling
constants. The carbons bonded to the oxygen of the hydroxyl and methoxy groups will be
deshielded.

o Methoxy Carbon: A single signal for the methoxy carbon is expected around 55-65 ppm.[5]
FT-IR Spectroscopy:

e O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm~1
corresponding to the hydroxyl group.

e C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching bands are expected just above
3000 cm~1, while the aliphatic C-H stretching of the methoxy group will appear just below
3000 cm™1.

e C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations will show multiple bands in
the 1450-1600 cm~1 region.
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e C-O Stretch: C-O stretching vibrations for the phenol and ether linkages are expected in the
1200-1300 cm~1 region.

e C-F Stretch: Strong C-F stretching bands are expected in the 1000-1300 cm~1 region.

Biological Activity and Potential Signhaling Pathways

Phenolic compounds, including methoxyphenols, are known for their antioxidant and anti-
inflammatory properties. The guaiacol (2-methoxyphenol) skeleton is a key component in many
biologically active molecules.[6]

Antioxidant Activity: The antioxidant activity of phenols is primarily due to their ability to donate
a hydrogen atom from the hydroxyl group to scavenge free radicals, thereby terminating radical
chain reactions. The resulting phenoxy radical is stabilized by resonance. The fluorine
substituents on 3,6-Difluoro-2-methoxyphenol are expected to influence its antioxidant
potential by modifying the bond dissociation enthalpy of the O-H bond.

Anti-Inflammatory Activity: Many phenolic compounds exert anti-inflammatory effects by
modulating key signaling pathways. While there is no specific data for 3,6-Difluoro-2-
methoxyphenol, related methoxyphenolic compounds have been shown to inhibit the
production of pro-inflammatory mediators.[7] This is often achieved through the inhibition of
pathways such as the Nuclear Factor-kappa B (NF-kB) and Mitogen-Activated Protein Kinase
(MAPK) signaling cascades, which are central regulators of inflammation.[8] For instance,
some methoxyphenols have been shown to inhibit the expression of cyclooxygenase-2 (COX-
2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins.[7]
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Potential Anti-inflammatory Signaling Pathway
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Potential anti-inflammatory signaling pathway.

Safety and Handling

No specific safety data sheet (SDS) for 3,6-Difluoro-2-methoxyphenol was found. However,
based on the data for the related compound 2-methoxyphenol, the following precautions should
be taken[1]:

o Hazards: Harmful if swallowed or inhaled. Causes serious eye damage and may cause
damage to organs. May cause drowsiness or dizziness. Harmful to aquatic life with long-
lasting effects.[1]

o Handling: Use only outdoors or in a well-ventilated area. Do not breathe dust, fume, gas,
mist, vapors, or spray. Wash hands thoroughly after handling. Wear protective gloves,
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protective clothing, eye protection, and face protection.[1]

o Storage: Keep the container tightly closed. Store in a cool, dry place, locked up.[1]
o First Aid:

o If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison
center or doctor if you feel unwell.[1]

o If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1]

o If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b031797#3-6-difluoro-2-methoxyphenol-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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